molecular formula C17H25NO B1215868 Eperisone CAS No. 64840-90-0

Eperisone

Numéro de catalogue B1215868
Numéro CAS: 64840-90-0
Poids moléculaire: 259.4 g/mol
Clé InChI: SQUNAWUMZGQQJD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Eperisone is used primarily as a muscle relaxant in patients with muscular contracture, low back pain, or spasticity. It is known for its high affinity for human serum albumin (HSA) and its interaction with HSA involves hydrophobic interactions and hydrogen bonds (Rabbani et al., 2017).

Synthesis Analysis

While specific details on the synthesis of Eperisone are not directly available in the papers, related research does provide insights into its biotransformation. Eperisone undergoes metabolism primarily in the liver, involving enzymes like cytochrome P450 (CYP). This metabolism leads to several metabolites via oxidation and carbonyl reduction processes (Yoo et al., 2009).

Molecular Structure Analysis

The interaction of Eperisone with human serum albumin indicates a complex interplay at the molecular level. Molecular docking studies show that Eperisone binds in the Sudlow Site I of HSA, which is significant for understanding its pharmacodynamics (Rabbani et al., 2017).

Chemical Reactions and Properties

Eperisone's chemical reactions in the human body involve its reduction and oxidation, primarily through liver enzymes. The carbonyl reduction of Eperisone is a significant reaction, showing enantioselectivity and involvement of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (Yoo et al., 2011).

Physical Properties Analysis

The research did not provide specific details on the physical properties of Eperisone. However, its interaction with human serum albumin, as indicated by biophysical studies, does imply certain solubility and binding characteristics (Rabbani et al., 2017).

Chemical Properties Analysis

Eperisone’s chemical properties are closely related to its interactions in biological systems. Its high affinity for human serum albumin and the resulting impact on the protein's structure and function exemplify its chemical behavior in a biological context (Rabbani et al., 2017).

Applications De Recherche Scientifique

Metabolic Pathway and Enzyme Interaction

Eperisone is a centrally acting muscle relaxant used to treat spastic patients and relieve muscle stiffness and back pain. Research has shown that it is metabolized in the human liver to seven metabolites via oxidation and carbonyl reduction. The primary major metabolites, M3 and M4, are generated by cytochrome P450 (CYP) enzymes. Notably, multiple CYPs are involved in M4 formation, with CYP2J2 playing a major role in M3 formation. Additionally, intestinal microsomes metabolize eperisone to M3 and M4, contributing to its presystemic metabolism (Yoo et al., 2009).

Clinical Efficacy in Low Back Pain

A systematic review assessing the efficacy and safety of eperisone in patients with low back pain (LBP) highlighted its effectiveness in reducing pain with fewer adverse effects. Eperisone improved paraspinal blood flow and showed efficacy comparable to tizanidine in chronic LBP patients. However, the studies included were of smaller sample size and short duration, indicating the need for more robust research to confirm eperisone's clinical benefits in acute or chronic LBP treatment (Bavage et al., 2016).

Pharmacokinetics in Different Populations

The pharmacokinetics of eperisone after oral administration in healthy Korean volunteers were studied to characterize its variability. The study utilized noncompartmental and population analysis, revealing significant interindividual and interoccasion variability in its clearance and volume of distribution. Factors like aspartate aminotransferase level and smoking status were identified as potential influences on eperisone's clearance (Baek et al., 2021).

Interaction with Human Serum Albumin

A study on the interaction between eperisone hydrochloride (EH) and human serum albumin (HSA) using spectroscopic, calorimetric, and molecular docking analyses found that EH strongly quenches tryptophan fluorescence in HSA. The binding was spontaneous and primarily driven by hydrophobic interactions and hydrogen bonds. This interaction is crucial in understanding eperisone's activity and drug binding mechanisms (Rabbani et al., 2017).

Efficacy in Spastic Palsy

Eperisone was evaluated in a dose-ranging trial for patients with spastic palsy associated with cerebral or spinal diseases. The trial found that eperisone at 300 mg/day significantly reduced the intensity of spasticity and improved walking capability, suggesting its potential as an effective and well-tolerated treatment for spastic palsy. However, larger studies are needed to further characterize eperisone's efficacy in this area (Bresolin et al., 2009).

Safety And Hazards

Eperisone should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Orientations Futures

A study has shown that the combination of Eperisone hydrochloride and ibuprofen effectively reduces pain and improves functional outcomes over ibuprofen alone with a similar safety profile in patients with acute non-specific back pain with muscle spasm . This suggests potential future directions for the use of Eperisone in pain management.

Propriétés

IUPAC Name

1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUNAWUMZGQQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040671
Record name Eperisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eperisone

CAS RN

64840-90-0
Record name Eperisone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64840-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eperisone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064840900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eperisone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08992
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eperisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPERISONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M2P0551D3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

170-172
Record name Eperisone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08992
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Eperisone
Reactant of Route 2
Reactant of Route 2
Eperisone
Reactant of Route 3
Reactant of Route 3
Eperisone
Reactant of Route 4
Reactant of Route 4
Eperisone
Reactant of Route 5
Reactant of Route 5
Eperisone
Reactant of Route 6
Reactant of Route 6
Eperisone

Citations

For This Compound
1,810
Citations
S Bavage, S Durg, S Ali Kareem, SB Dhadde - Pharmacological Reports, 2016 - Springer
… Eperisone, however, is found to be associated with low incidence of subjective side effects [… eperisone in the treatment of LBP. We also sought to draw a conclusion whether eperisone …
Number of citations: 21 link.springer.com
P Cabitza, P Randelli - European Review for Medical & …, 2008 - europeanreview.org
… The aim of this research was to investigate the efficacy of eperisone in patients with acute … diseases, randomly assigned to a treatment with oral eperisone 100 mg three times daily (tid) …
Number of citations: 75 www.europeanreview.org
AS Chandanwale, A Chopra… - Journal of …, 2011 - jpgmonline.com
… randomized to receive eperisone 150 mg/day … eperisone, 112 and placebo, 113). Significantly greater improvement in FFD (P< 0.001) from baseline on Day 14 was seen with eperisone …
Number of citations: 39 jpgmonline.com
SI Yang, HY Park, SH Lee, SJ Lee, OY Han, SC Lim… - Pharmacology, 2004 - karger.com
… hydrochloride to improve the efficacy and compared the muscle relaxant activity of the eperisone patch with that of oral eperisone in this study. Percutaneous administration with a patch …
Number of citations: 27 karger.com
RT Pinzon, VO Wijaya, D Paramitha… - Drug, Healthcare and …, 2020 - Taylor & Francis
Background Low back pain (LBP) occurs as a common condition and may harm the patient’s quality-of-life. Non-steroid anti-inflammatory drugs (NSAIDs) and eperisone form a drug …
Number of citations: 4 www.tandfonline.com
N Bresolin, C Zucca, A Pecori - Advances in therapy, 2009 - Springer
… meter walking time (eperisone: −20.2%, P<0.01; baclofen: −24.0%, P<0.01); this effect was evident at week 2 with eperisone only. Both drugs improved reflexes. Eperisone and baclofen …
Number of citations: 24 link.springer.com
JH Ryu, JI Kim, HS Kim, GJ Noh, KT Lee, EK Chung - Clinical therapeutics, 2017 - Elsevier
… 90% CIs for the eperisone C max and AUC 0–∞ ratios between eperisone monotherapy and combination … These 90% CIs for the eperisone C max and AUC 0–∞ ratios did not meet the …
Number of citations: 11 www.sciencedirect.com
MJ Kim, HS Lim, YH Noh, YH Kim, HY Choi, KM Park… - Clinical …, 2013 - Elsevier
… interactions between eperisone hydrochloride and … treatment sequences and received eperisone hydrochloride (3 doses … dosing, and plasma eperisone hydrochloride and aceclofenac …
Number of citations: 11 www.sciencedirect.com
B Melilli, C Piazza, DC Vitale, MR Marano… - European journal of …, 2011 - Springer
… eperisone 100 mg as single dose on day 1 and three times daily on days 2 to 4. Eperisone … Moreover, eperisone underwent a rapid elimination from the body (biological half-life 1.87 h)…
Number of citations: 19 link.springer.com
N Bresolin, C Zucca, A Pecori - Eur Rev Med Pharmacol Sci, 2009 - europeanreview.org
… treatment cycle was significant with eperisone 300 mg/day (p… Walking capability was significantly improved with eperisone … in pain was noted with eperisone 300 mg/day versus …
Number of citations: 16 www.europeanreview.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.